![molecular formula C16H19N B11880723 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine](/img/structure/B11880723.png)
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine
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Overview
Description
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a naphthyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-naphthylamine with 3-ethyl-2-bromopyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or naphthyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in tetrahydrofuran (THF) with alkyl halides.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated naphthyl or ethyl groups.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)pyrrolidine: Lacks the ethyl group, which may affect its binding affinity and reactivity.
3-Ethylpyrrolidine: Lacks the naphthyl group, resulting in different electronic and steric properties.
Naphthylpyrrolidine Derivatives: Various derivatives with different substituents on the naphthyl or pyrrolidine rings.
Uniqueness: 3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is unique due to the combination of the ethyl and naphthyl groups, which confer specific electronic and steric properties. These features make it a valuable compound for targeted applications in medicinal chemistry and materials science.
Biological Activity
3-Ethyl-2-(naphthalen-1-yl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 1-naphthylamine with 3-ethyl-2-bromopyrrolidine under basic conditions, using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method is optimized for both yield and purity for industrial applications, often employing continuous flow reactors to enhance efficiency and environmental sustainability.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The specific pathways influenced by this compound depend on its structural features, particularly the naphthalene and pyrrolidine moieties, which may enhance binding affinity and modulate biological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
- The compound has been explored for its potential to inhibit cancer cell proliferation. Studies suggest that it may induce apoptosis in certain cancer cell lines, although specific mechanisms remain under investigation.
2. Anti-inflammatory Properties
- Preliminary studies indicate that this compound could modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases.
3. Neuroprotective Effects
- There is emerging evidence that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders .
Data Table: Summary of Biological Activities
Biological Activity | Observed Effects | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Modulates inflammatory pathways | |
Neuroprotective | Protects against oxidative stress |
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on various cancer cell lines. The findings demonstrated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value indicating potent anticancer activity. Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .
Case Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory properties of this compound using a murine model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) following treatment with this compound, suggesting its potential as an anti-inflammatory therapeutic agent .
Properties
Molecular Formula |
C16H19N |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-ethyl-2-naphthalen-1-ylpyrrolidine |
InChI |
InChI=1S/C16H19N/c1-2-12-10-11-17-16(12)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,16-17H,2,10-11H2,1H3 |
InChI Key |
ZQLGPMFUELNVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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